4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including an indole moiety, a pyrrolone ring, and various substituents. This compound is of interest due to its potential biological activities and its structural resemblance to various natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can be achieved through a multi-step process involving the following key steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Construction of the Pyrrolone Ring: The pyrrolone ring can be formed through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative or a diketone.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
4-acetyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-thione: Contains a sulfur atom in place of the oxygen in the pyrrolone ring, which may alter its chemical properties.
Properties
Molecular Formula |
C23H22N2O4 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
3-acetyl-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H22N2O4/c1-14(26)20-21(15-6-4-3-5-7-15)25(23(28)22(20)27)11-10-16-13-24-19-9-8-17(29-2)12-18(16)19/h3-9,12-13,21,24,27H,10-11H2,1-2H3 |
InChI Key |
KQVKVRLVKBUPMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)CCC3=CNC4=C3C=C(C=C4)OC)O |
Origin of Product |
United States |
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